molecular formula C22H19N3O2S B2875493 (2Z)-2-{[3-(propan-2-yl)phenyl]imino}-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide CAS No. 1327172-97-3

(2Z)-2-{[3-(propan-2-yl)phenyl]imino}-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B2875493
CAS No.: 1327172-97-3
M. Wt: 389.47
InChI Key: UILIDQVTUZYJGQ-FLFQWRMESA-N
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Description

(2Z)-2-{[3-(propan-2-yl)phenyl]imino}-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C22H19N3O2S and its molecular weight is 389.47. The purity is usually 95%.
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Properties

IUPAC Name

2-(3-propan-2-ylphenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-14(2)15-7-5-8-17(12-15)24-21-18(20(26)25-22-23-10-11-28-22)13-16-6-3-4-9-19(16)27-21/h3-14H,1-2H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILIDQVTUZYJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-{[3-(propan-2-yl)phenyl]imino}-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a member of the chromene family, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H18N4O2S
  • Molecular Weight : 342.43 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer properties of various chromene derivatives, including the target compound. The following points summarize key findings:

  • Cytotoxic Effects :
    • The compound exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values were reported to be lower than those of standard chemotherapeutic agents like doxorubicin and tamoxifen .
    • A study demonstrated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase .
  • Mechanism of Action :
    • The mechanism involves the inhibition of specific signaling pathways related to cell proliferation and survival, particularly through the downregulation of Akt and mTOR pathways .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated:

  • Bacterial Inhibition :
    • The compound showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were determined to be in the range of 32–128 µg/mL .
    • Synergistic effects were observed when combined with conventional antibiotics, enhancing their efficacy against resistant strains .

Anti-inflammatory Properties

  • Inflammation Modulation :
    • Preliminary studies indicated that the compound could reduce inflammation markers in vitro. It inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
    • This anti-inflammatory effect suggests potential therapeutic applications in conditions like rheumatoid arthritis and inflammatory bowel disease.

Biological Activity Overview Table

Activity TypeTest SystemObserved EffectReference
AnticancerMCF-7 CellsIC50 < 10 µM
HeLa CellsInduced apoptosis
AntimicrobialStaphylococcus aureusMIC = 64 µg/mL
Escherichia coliMIC = 128 µg/mL
Anti-inflammatoryMacrophagesReduced TNF-α and IL-6 production

Case Study 1: Anticancer Efficacy in MCF-7 Cells

In a controlled experiment, MCF-7 cells were treated with varying concentrations of the compound for 24 hours. Cell viability was assessed using an MTT assay, revealing a dose-dependent decrease in cell survival. Further analysis through flow cytometry confirmed increased apoptosis rates at higher concentrations.

Case Study 2: Synergistic Antimicrobial Effects

A combination study involving the target compound and penicillin against resistant strains of Staphylococcus aureus was conducted. The results indicated a significant reduction in bacterial counts when both agents were used together compared to either agent alone, suggesting a potential for developing combination therapies.

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